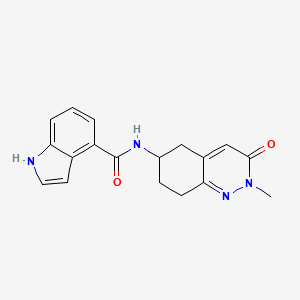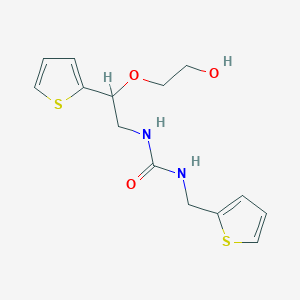
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. THU is a urea derivative that has been synthesized using different methods and has been found to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. This research aimed at optimizing the spacer length linking two pharmacophoric moieties to enhance conformational flexibility, potentially relevant for designing compounds with improved biological activities.
Chemical Synthesis Techniques
The work of Thalluri et al. (2014) detailed a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing a methodology potentially applicable to the synthesis or modification of complex urea compounds including the one .
Crystal Structure and Biological Activity
Research by Saharin et al. (2008) on N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide highlighted the crystal structure and potential for biological activity investigation, emphasizing the importance of structural analysis in understanding compound functionality.
Environmental and Material Science Applications
The study by Ignat’ev et al. (2015) on the synthesis of aliphatic hydroxyethyl-substituted ureas contributes to the chemistry of high-molecular-weight compounds, indicating the compound's relevance in material science for modifying polymers to improve performance.
Antimicrobial Activities
Research by Sharma et al. (2004) on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, a different but structurally related compound, investigated its synthesis and antimicrobial activities, suggesting a potential area of application for similar urea derivatives in developing new antimicrobial agents.
properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c17-5-6-19-12(13-4-2-8-21-13)10-16-14(18)15-9-11-3-1-7-20-11/h1-4,7-8,12,17H,5-6,9-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSFTNHJCZKETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

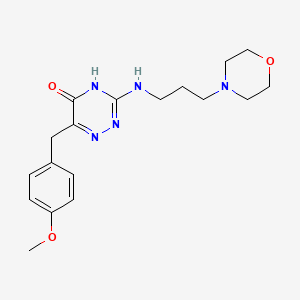
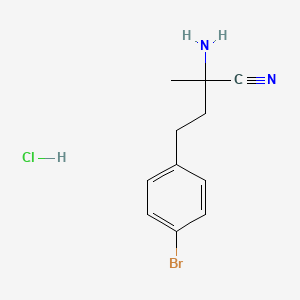
![4-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2829929.png)
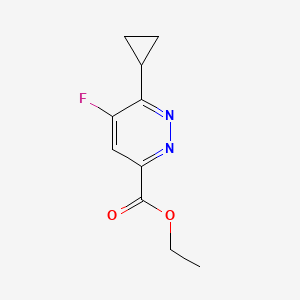
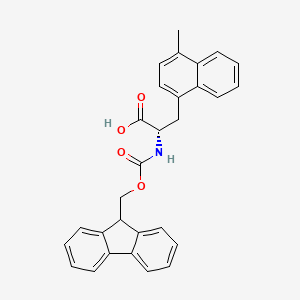

![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)
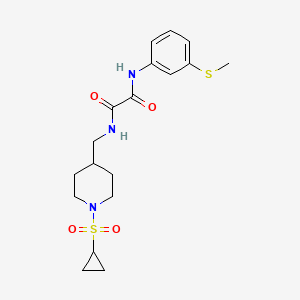
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829942.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)
